molecular formula C11H16N2O2 B13517262 tert-Butyl 6-(aminomethyl)picolinate

tert-Butyl 6-(aminomethyl)picolinate

Cat. No.: B13517262
M. Wt: 208.26 g/mol
InChI Key: ZTUWZZBTORCYNG-UHFFFAOYSA-N
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Description

tert-Butyl 6-(aminomethyl)picolinate is an organic compound that belongs to the class of picolinates. Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a tert-butyl ester group and an aminomethyl group attached to the picolinic acid core. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(aminomethyl)picolinate typically involves the esterification of picolinic acid followed by the introduction of the aminomethyl group. One common method involves the reaction of picolinic acid with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester. Subsequently, the ester is reacted with formaldehyde and ammonia or an amine to introduce the aminomethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(aminomethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

tert-Butyl 6-(aminomethyl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in metal coordination complexes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of novel materials and catalysts .

Mechanism of Action

The mechanism of action of tert-Butyl 6-(aminomethyl)picolinate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The picolinate core can chelate metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, lacking the tert-butyl ester and aminomethyl groups.

    6-Aminomethylpicolinic Acid: Similar structure but without the tert-butyl ester group.

    tert-Butyl Picolinate: Lacks the aminomethyl group.

Uniqueness

tert-Butyl 6-(aminomethyl)picolinate is unique due to the presence of both the tert-butyl ester and aminomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9-6-4-5-8(7-12)13-9/h4-6H,7,12H2,1-3H3

InChI Key

ZTUWZZBTORCYNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=N1)CN

Origin of Product

United States

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